S-Methylisothiourea hydrobromide
Description
Structure
3D Structure of Parent
Properties
CAS No. |
1068-58-2 |
|---|---|
Molecular Formula |
C2H7BrN2S |
Molecular Weight |
171.06 g/mol |
IUPAC Name |
methyl carbamimidothioate;hydrobromide |
InChI |
InChI=1S/C2H6N2S.BrH/c1-5-2(3)4;/h1H3,(H3,3,4);1H |
InChI Key |
JWNGATKGDWXEDT-UHFFFAOYSA-N |
SMILES |
CSC(=N)N.Br |
Canonical SMILES |
CSC(=N)N.Br |
Other CAS No. |
1068-58-2 |
Related CAS |
2986-19-8 (Parent) |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of S Methylisothiourea Hydrobromide
Established Synthetic Routes to S-Methylisothiourea Salts
The synthesis of S-methylisothiourea salts can be achieved through several established pathways, primarily involving the methylation of thiourea (B124793) or the reaction of cyanamide (B42294) with methyl mercaptan.
Thiocarbamide and Methylation Reaction Pathways
A common and well-documented method for preparing S-methylisothiourea salts involves the direct methylation of thiocarbamide (thiourea). orgsyn.org This reaction is typically carried out using a methylating agent such as methyl sulfate (B86663) or a methyl halide. orgsyn.orggoogle.com For instance, the reaction of thiourea with methyl bromide in methanol (B129727) can produce S-methylisothiourea hydrobromide. google.com Similarly, using methyl sulfate in water, followed by the addition of alcohol, yields S-methylisothiourea hemisulfate salt. orgsyn.org The reaction with methyl sulfate is often vigorous and may require initial heating to start, followed by cooling to moderate the exothermic process. orgsyn.org The completion of this initial vigorous reaction signifies that half of the thiourea has been methylated. orgsyn.org
A specific procedure for synthesizing this compound involves dissolving thiourea in methanol and adding a solution of methyl bromide in methanol. google.com The resulting product can then be isolated. google.com Another related synthesis produces the hemisulfate salt by mixing finely divided thiourea with water and adding technical-grade methyl sulfate. orgsyn.org The reaction proceeds spontaneously but requires careful temperature control to prevent it from becoming too violent. orgsyn.org After the initial reaction, refluxing the mixture for an hour completes the methylation. orgsyn.org The product is then isolated by cooling, adding ethanol, filtering, and washing the residue. orgsyn.org
| Starting Material | Methylating Agent | Solvent | Product |
| Thiourea | Methyl bromide | Methanol | This compound |
| Thiourea | Methyl sulfate | Water/Ethanol | S-Methylisothiourea hemisulfate |
Cyanamide and Methyl Mercaptan Based Synthesis
An alternative synthetic route to S-methylisothiourea salts utilizes cyanamide and methyl mercaptan as the primary starting materials. google.com This method is considered a safer and more economical alternative to pathways involving highly toxic reagents like methyl sulfate. google.com The process generally involves reacting cyanamide with methyl mercaptan under acidic conditions to form S-methylisothiourea acetate (B1210297), which is then converted to the desired salt by displacement with a strong acid. google.com
The specific steps include mixing cyanamide with an acid, such as acetic acid, and then introducing methyl mercaptan gas into the solution at a controlled temperature, typically between -5°C and 80°C, for 2 to 5 hours. google.com Following this addition reaction, a strong acid like sulfuric acid or hydrobromic acid is added to the mixture to displace the acetate and form the corresponding S-methylisothiourea salt. google.comgoogle.com The final product is then obtained through crystallization, filtration, washing with alcohol, and drying. google.com For example, this compound can be prepared by reacting S-methylisothiourea hydriodide with hydrogen bromide in methanol. google.com
| Starting Materials | Reaction Conditions | Intermediate | Final Product |
| Cyanamide, Methyl Mercaptan | Acidic (e.g., acetic acid), -5°C to 80°C | S-Methylisothiourea acetate | S-Methylisothiourea salt (e.g., hydrobromide, sulfate) |
| S-Methylisothiourea hydriodide | Hydrogen bromide in methanol | - | This compound |
Optimization of Reaction Conditions for this compound Synthesis
Optimizing reaction conditions is crucial for maximizing yield and purity while ensuring safety and efficiency. For the synthesis of S-methylisothiourea salts, key parameters to consider include temperature, reaction time, and the nature and concentration of reactants and solvents. scielo.br
In the thiourea methylation pathway, controlling the temperature is critical due to the exothermic nature of the reaction with agents like methyl sulfate. orgsyn.org While the reaction can be initiated by gentle heating, it often requires subsequent cooling to prevent loss of material. orgsyn.org The reaction time, typically involving an hour of reflux after the initial vigorous phase, ensures the completion of the methylation process. orgsyn.org
For the cyanamide-based synthesis, the temperature is controlled within a broad range of -5°C to 80°C, and the reaction time is typically between 2 to 4 hours. google.com The choice of solvent and the stoichiometry of the reagents are also important factors. For instance, in the synthesis of related thioureas, moving from a purely aqueous system to a water:acetonitrile (B52724) mixture has been shown to improve yields. researchgate.net Similarly, the amount of the acid used for the final displacement step can influence the efficiency of the salt formation. While theoretically one mole of strong acid is needed, an excess is often used in practice to account for any loss of volatile gaseous acids like hydrogen chloride. google.com
Derivatization Strategies and Analogue Synthesis
S-methylisothiourea serves as a versatile building block for the synthesis of a wide array of derivatives and analogues, primarily through reactions at the nitrogen and sulfur atoms.
N-Substitution and Functionalization Approaches
The nitrogen atoms of S-methylisothiourea are nucleophilic and can be readily substituted or functionalized. N,N'-Bis-Boc-S-methylisothiourea is a key reagent where the nitrogen atoms are protected by tert-butoxycarbonyl (Boc) groups, enhancing its stability and modifying its reactivity for specific synthetic applications. chemimpex.com This protected form is widely used in the development of bioactive molecules and enzyme inhibitors. chemimpex.com
The synthesis of N-substituted S-methylisothioureas can be achieved by reacting S-methylisothiourea with various amines. For example, S-methylisothioureas with N-aryl and N-alkyl substituents have been synthesized from 2-aminobenzothiazole. semanticscholar.org This involves the reaction of a dithiomethylcarboimidate intermediate with ammonia (B1221849) or corresponding amines. semanticscholar.org The resulting N-substituted S-methylisothioureas are interesting intermediates for creating guanidine (B92328) derivatives. semanticscholar.org Furthermore, the elimination of methyl mercaptan from N-substituted N'-cyano-S-methylisothioureas can lead to the formation of N-cyanocarbodiimides, which are themselves useful synthetic intermediates. acs.org
S-Alkylation and Generation of Isothiourea Analogues
The S-methyl group of S-methylisothiourea is a reactive leaving group, which allows for the generation of various isothiourea analogues through S-alkylation or by using the S-methylisothiourea moiety to introduce a thiomethyl group into other molecules.
A clean production method for mercaptan compounds involves the reaction of S-alkylisothioureas with primary or secondary amines. google.com This process coproduces substituted guanidine compounds. The initial S-alkylisothiourea is prepared by reacting thiourea with an alkylating agent. google.com
Isothioureas can also act as catalysts. For example, isothiourea catalysis has been employed in the enantioselective α-alkylation of esters through a 1,6-conjugate addition to para-quinone methides. nih.gov In these reactions, an isothiourea-derived C(1)-ammonium enolate is a key intermediate. nih.gov Additionally, S-methylisothiourea sulfate has been used as an odorless substitute for methanethiol (B179389) in the synthesis of aryl methyl sulfides from aryl halides in the presence of cesium carbonate. nih.gov This reaction proceeds smoothly and can be performed on a gram scale without the need for column chromatography. nih.gov This methodology has also been extended to introduce other S-alkyl groups, such as 2-(dimethylamino)ethylthio and cyclopropylmethylthio, into aromatic rings using the corresponding S-alkylisothiourea salts. nih.gov
Incorporation into Heterocyclic Ring Systems
S-Methylisothiourea and its derivatives are valuable precursors for the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and natural products. The isothiourea moiety provides a reactive backbone that can undergo condensation and cyclization reactions with various reagents to form rings containing nitrogen and sulfur atoms.
A notable example involves the use of an S-methylisothiourea derivative, N-cyano-N1-cyclohexyl-S-methylisothiourea, to synthesize a triazole ring system. chemspider.com In this transformation, the isothiourea derivative reacts with hydrazine (B178648) hydrate. The reaction proceeds via a condensation mechanism where the hydrazine molecule attacks the electrophilic carbon of the isothiourea, leading to the displacement of the methylthiol group and subsequent ring closure to form the stable 3-amino-5-cyclohexyl- Current time information in East Hants, CA.thieme-connect.comrsc.org-triazole. chemspider.com This process highlights how the fundamental structure of S-methylisothiourea can be functionalized and then utilized as a key building block for constructing more complex heterocyclic architectures.
Similarly, S-methylisothiourea can be used in the synthesis of pyrimidine-based structures. rsc.orgwikipedia.org For instance, it can undergo condensation with β-ketoesters to form 4-pyrimidone-2-thioethers, which are versatile intermediates for creating functionalized pyrimidines found in bioactive molecules. rsc.org The reaction involves a sequential base- and acid-mediated condensation, demonstrating the compound's utility in one-pot syntheses. rsc.orgrsc.org One historical synthesis of thymine (B56734) (5-methyluracil) also utilized methylisothiourea in a condensation reaction with ethyl formyl propionate. wikipedia.org
Table 1: Synthesis of a Triazole Heterocycle
| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |
| N-cyano-N1-cyclohexyl-S-methylisothiourea | Hydrazine hydrate | Reflux in ethanol, 3h | 3-amino-5-cyclohexyl- Current time information in East Hants, CA.thieme-connect.comrsc.org-triazole | 61% | chemspider.com |
Green Chemistry Principles in S-Methylisothiourea Derivatization
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govnih.gov Key principles include preventing waste, maximizing atom economy, using less hazardous chemical syntheses, and employing safer solvents and reagents. nih.govrsc.org The derivatization and application of S-methylisothiourea salts can align with these principles.
A significant green application is the use of S-methylisothiourea sulfate as a substitute for the highly toxic and malodorous gas methanethiol in the synthesis of aryl methyl sulfides. This process involves a cesium carbonate-promoted reaction between the stable, solid S-methylisothiourea salt and various aryl halides. The reaction proceeds efficiently under transition-metal-free conditions, which is a key advantage from a green chemistry perspective as it avoids the use of potentially toxic and expensive metal catalysts. The high yields and the ability to perform the reaction on a gram scale without requiring chromatographic separation further contribute to its sustainability by reducing solvent waste and energy consumption. This method exemplifies the principle of using safer auxiliaries and designing for energy efficiency.
Reactivity Profiles in Organic Synthesis
Nucleophilic Substitution Reactions
Nucleophilic substitution is a fundamental class of reactions in which a nucleophile, an electron-rich species, attacks an electron-deficient electrophilic center and replaces a leaving group. S-methylisothiourea and its salts can participate in these reactions, typically with the sulfur atom acting as the nucleophile.
The previously mentioned synthesis of aryl methyl sulfides from S-methylisothiourea sulfate and aryl halides is a prime example of a nucleophilic aromatic substitution reaction. youtube.com In this reaction, the sulfur atom of the isothiourea attacks the carbon atom of the aryl halide, displacing the halide ion. This transformation is particularly useful as it provides a method for forming a carbon-sulfur bond, using a stable and less hazardous reagent.
Role as a Reagent in Guanidinylation and Heterocyclic Compound Formation
S-methylisothiourea salts are widely recognized as efficient reagents for guanidinylation, the process of introducing a guanidinyl group to a molecule, most commonly by reacting with an amine. The reaction involves the nucleophilic attack of an amine on the electrophilic carbon of the S-methylisothiourea, which leads to the displacement of the methylthiol group (a good leaving group) and the formation of a guanidine. This method is a cornerstone in the synthesis of various biologically active compounds and pharmaceuticals where the guanidinium (B1211019) group is a key functional moiety. thieme-connect.comresearchgate.netchemicalforums.com The reaction can be promoted by various reagents to facilitate the desulfurization step. thieme-connect.de
As discussed in section 2.2.3, the role of S-methylisothiourea in forming heterocyclic compounds is significant. chemspider.com Its ability to react with bifunctional reagents allows for cyclization reactions that produce a variety of ring systems. The synthesis of pyrimidones and triazoles are key examples where the isothiourea backbone is directly incorporated into the final heterocyclic product through condensation and substitution mechanisms. chemspider.comrsc.org
Table 2: Guanidinylation and Heterocycle Formation Examples
| Starting Material | Reagent(s) | Product Type | Reference |
| Primary/Secondary Amine | S-Methylisothiourea salt | Guanidine | thieme-connect.comresearchgate.netchemicalforums.com |
| N-cyano-N1-cyclohexyl-S-methylisothiourea | Hydrazine hydrate | Triazole | chemspider.com |
| S-methylisothiourea | β-ketoester | Pyrimidone-2-thioether | rsc.orgrsc.org |
Application in Carbon-Sulfur Bond Formation
The formation of carbon-sulfur (C–S) bonds is a critical transformation in organic synthesis due to the prevalence of sulfur-containing compounds in materials science and medicinal chemistry. This compound and its related salts serve as important reagents in this context.
The most prominent application is the synthesis of aryl methyl sulfides from aryl halides. This reaction leverages S-methylisothiourea sulfate as a methanethiol equivalent. Promoted by a base like cesium carbonate, the reaction proceeds under transition-metal-free conditions, offering a safe and operationally simple method to construct C–S bonds. This method is competitive with other known processes due to its broad substrate scope and excellent yields. The use of a stable, crystalline solid in place of a volatile, foul-smelling gas significantly improves the handling and safety of the procedure, making it a valuable tool for synthetic chemists.
Mentioned Compounds
Mechanistic Elucidation of Biological Interactions of S Methylisothiourea Hydrobromide
Investigations into Nitric Oxide Synthase (NOS) Isozyme Modulation
S-Methylisothiourea (SMT) has been identified as a potent inhibitor of nitric oxide synthase, an enzyme family responsible for the synthesis of nitric oxide (NO), a critical signaling molecule in various physiological and pathological processes. The three main isoforms of NOS are inducible (iNOS), neuronal (nNOS), and endothelial (eNOS). nih.gov The overproduction of NO by iNOS has been implicated in the pathophysiology of conditions like inflammation and circulatory shock. nih.gov
Selective Inhibition of Inducible Nitric Oxide Synthase (iNOS) Activity
S-Methylisothiourea has demonstrated a pronounced selective inhibitory effect on the inducible isoform of nitric oxide synthase (iNOS). nih.govmedchemexpress.comambeed.com Research has shown that SMT is a potent inhibitor of iNOS activity, with studies indicating it can be significantly more effective than other inhibitors like N-omega-nitro-L-arginine (NOLA). nih.govnih.gov For instance, in studies involving J774.2 macrophages activated with bacterial endotoxin, S-methylisothiourea displayed EC50 values for iNOS inhibition that were 8 to 24 times lower than that of NG-methyl-L-arginine (MeArg). nih.gov This selective inhibition of iNOS is a key characteristic of SMT's biological activity, making it a valuable tool for investigating the specific roles of iNOS in various disease models. nih.govnih.gov The induction of iNOS and the subsequent increase in NO formation are linked to the pathophysiology of a variety of diseases, including inflammation and circulatory shock. nih.gov
Comparative Analysis of Neuronal (nNOS) and Endothelial (eNOS) Modulation
In contrast to its potent inhibition of iNOS, S-Methylisothiourea exhibits a different profile of activity towards the constitutive NOS isoforms, nNOS and eNOS. While some isothiourea derivatives, such as ethyl-TU and isopropyl-TU, are potent inhibitors of both eNOS and iNOS with little selectivity, SMT is a relatively selective inhibitor of iNOS activity. nih.gov
Studies comparing the inhibitory effects of SMT on different NOS isoforms have revealed its preference for iNOS. For example, while S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline were found to be potent inhibitors of nNOS, they were less effective against human iNOS and eNOS. nih.gov Specifically, one study highlighted that a 3R*-methyl compound with an S-methyl isothiourea moiety effectively inhibited nNOS and iNOS, but not eNOS. nih.gov This isoform selectivity is a critical aspect of SMT's pharmacological profile, as the inhibition of eNOS can have significant physiological consequences due to its role in maintaining normal blood pressure and flow. nih.gov
| NOS Isoform | S-Methylisothiourea (SMT) Inhibition | Other Isothiourea Derivatives (e.g., ethyl-TU, isopropyl-TU) |
| iNOS | Potent and selective inhibition | Potent inhibition |
| nNOS | Moderate inhibition | Potent inhibition |
| eNOS | Weak or no inhibition | Potent inhibition |
Mechanisms of Competitive Inhibition at the L-Arginine Binding Site
The inhibitory action of S-Methylisothiourea on nitric oxide synthase is primarily attributed to its function as a competitive inhibitor at the L-arginine binding site. nih.govmedchemexpress.com L-arginine is the natural substrate for all NOS isoforms, which convert it to L-citrulline and nitric oxide. maastrichtuniversity.nl SMT, being a non-amino acid analogue of L-arginine, competes with the endogenous substrate for binding to the active site of the enzyme. nih.gov
Experimental evidence supporting this mechanism comes from studies where the inhibitory effect of S-substituted isothioureas on iNOS activity was dose-dependently prevented by an excess of L-arginine. nih.gov This competitive inhibition is a key feature that distinguishes SMT and related compounds. Computational docking studies have also been employed to further investigate the mechanism of isozyme selectivity at the molecular level. nih.gov
Exploration of Other Identified Biological Targets and Pathways
Beyond its well-documented effects on nitric oxide synthase, research has begun to uncover other biological targets and pathways modulated by S-Methylisothiourea and its derivatives. These investigations have revealed a broader spectrum of activity that includes interactions with histamine (B1213489) receptors and modulation of oxidative stress pathways.
Histamine H3 Receptor Antagonism Studies
Recent research has explored the potential of S-methylisothiourea derivatives as histamine H3 receptor antagonists. nih.gov The histamine H3 receptor is primarily found in the central nervous system and acts as an autoreceptor on histaminergic neurons, regulating the release of histamine and other neurotransmitters. wikipedia.orgnih.gov Antagonism of this receptor can lead to increased neurotransmitter release, resulting in stimulant and nootropic effects. wikipedia.org
In the pursuit of new, potent, and selective histamine H3 receptor antagonists, chemical modifications of known antagonists like thioperamide (B1682323) were undertaken. These studies revealed that the thiourea (B124793) group of thioperamide could be effectively replaced with a basic moiety such as S-methylisothiourea. nih.gov This finding opens up a new avenue for the development of novel therapeutic agents targeting the histamine H3 receptor for conditions such as narcolepsy, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD). wikipedia.orgyoutube.com
Modulation of Oxidative Stress Pathways
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a wide range of chronic diseases. nih.govnih.gov The modulation of oxidative stress pathways represents another facet of the biological activity of isothiourea derivatives.
Influence on Inflammatory Signal Transduction
S-Methylisothiourea (SMT), an inhibitor of inducible nitric oxide synthase (iNOS), demonstrates significant anti-inflammatory and chondroprotective effects. In vitro studies on models of osteoarthritis have elucidated its role in mitigating inflammatory responses and cartilage degradation.
In a study utilizing rabbit cartilage explants stimulated with recombinant human interleukin-1β (rhIL-1β), SMT was shown to significantly decrease the release of several key inflammatory and cartilage-degrading molecules. nih.gov The presence of SMT in the culture medium led to a marked reduction in glycosaminoglycans (GAGs), hydroxyproline (B1673980), matrix metalloproteinase (MMP)-13, tumor necrosis factor-alpha (TNF-α), prostaglandin (B15479496) E2 (PGE2), and nitrite (B80452). nih.gov These findings point towards the chondroprotective and anti-inflammatory capabilities of SMT in the context of osteoarthritis. nih.gov
Further investigation into its anti-inflammatory action involved the use of rat synovial explants stimulated with lipopolysaccharide (LPS). In this model, SMT significantly curtailed the release of nitrite, PGE2, interleukin-1β (IL-1β), and TNF-α from the synovial tissue. nih.gov This highlights the compound's ability to directly target and suppress synovial inflammation. nih.gov
Moreover, the protective effect of SMT against synovium-mediated cartilage damage was demonstrated by co-culturing LPS-stimulated synovial explants with non-viable cartilage. The addition of SMT to this system resulted in a significant decrease in the levels of GAGs and hydroxyproline in the medium, indicating its capacity to inhibit the breakdown of proteoglycans and collagen. nih.gov
The collective results from these studies suggest that S-Methylisothiourea inhibits cartilage degradation and synovial inflammation, thereby protecting against the damaging effects of synovium-mediated processes in osteoarthritis. nih.gov
Table 1: Effect of S-Methylisothiourea on Inflammatory and Cartilage Degradation Markers in In Vitro Osteoarthritis Models
| Marker | Model System | Stimulant | Effect of SMT | Reference |
|---|---|---|---|---|
| Glycosaminoglycans (GAGs) | Rabbit Cartilage Explants | rhIL-1β | Significantly Reduced | nih.gov |
| Hydroxyproline | Rabbit Cartilage Explants | rhIL-1β | Significantly Reduced | nih.gov |
| Matrix Metalloproteinase (MMP)-13 | Rabbit Cartilage Explants | rhIL-1β | Significantly Reduced | nih.gov |
| Tumor Necrosis Factor-alpha (TNF-α) | Rabbit Cartilage Explants | rhIL-1β | Significantly Reduced | nih.gov |
| Prostaglandin E2 (PGE2) | Rabbit Cartilage Explants | rhIL-1β | Significantly Reduced | nih.gov |
| Nitrite | Rabbit Cartilage Explants | rhIL-1β | Significantly Reduced | nih.gov |
| Nitrite | Rat Synovial Explants | LPS | Significantly Reduced | nih.gov |
| Prostaglandin E2 (PGE2) | Rat Synovial Explants | LPS | Significantly Reduced | nih.gov |
| Interleukin-1β (IL-1β) | Rat Synovial Explants | LPS | Significantly Reduced | nih.gov |
| Tumor Necrosis Factor-alpha (TNF-α) | Rat Synovial Explants | LPS | Significantly Reduced | nih.gov |
| Glycosaminoglycans (GAGs) | Synovium-Cartilage Co-culture | LPS | Significantly Reduced | nih.gov |
| Hydroxyproline | Synovium-Cartilage Co-culture | LPS | Significantly Reduced | nih.gov |
Inhibition of Protein Arginine Methyltransferases
There is currently no available research data specifically investigating the inhibitory effects of S-Methylisothiourea hydrobromide on protein arginine methyltransferases (PRMTs). The existing literature on PRMT inhibitors focuses on other small molecules. nih.govresearchgate.netnih.govmdpi.commedchemexpress.com
Impact on Lysine (B10760008) Methyltransferase Activities
There is currently no available research data specifically examining the impact of this compound on lysine methyltransferase activities. Research on lysine methyltransferase inhibitors has centered on other chemical compounds. nih.govnih.govnih.govdomainex.co.uknih.govrsc.org
Structure Activity Relationship Sar Investigations of S Methylisothiourea Hydrobromide Derivatives
Systematic Structural Modifications and Their Influence on Biological Activity
The biological profile of S-Methylisothiourea is intricately linked to its chemical structure. Systematic modifications of its core components—the S-methyl group, the guanidinium (B1211019) moiety, and the counterion—have been explored to understand their specific contributions to the compound's activity.
Analysis of S-Methyl Group Contributions to Potency and Selectivity
The S-alkyl group is a key determinant of both the potency and isoform selectivity of isothiourea-based inhibitors, particularly concerning their interaction with nitric oxide synthases (NOS). S-Methylisothiourea (SMT) itself is a potent inhibitor of the inducible NOS isoform (iNOS) and is considered relatively selective. nih.govnih.gov
Studies comparing SMT with other S-substituted isothioureas show that the size and nature of the S-alkyl group are critical. For instance, increasing the alkyl chain length from methyl to ethyl or isopropyl leads to a significant increase in potency for inhibiting the endothelial NOS isoform (eNOS), but it diminishes the selectivity for iNOS. nih.gov The inhibitory activity tends to decline sharply if the S-alkyl side chain's length exceeds two carbon atoms, as seen with n-propyl, t-butyl, and n-butyl isothioureas. nih.gov This suggests that the binding pocket of the target enzyme has specific spatial constraints. SMT's methyl group appears to provide a near-optimal balance for potent and selective iNOS inhibition compared to many other simple alkyl substitutions. nih.govnih.gov
| Compound | Relative Potency (iNOS Inhibition) | Relative Potency (eNOS Inhibition) | Selectivity Profile | Reference |
| S-Methylisothiourea (SMT) | Potent | Equipotent with NG-methyl-L-arginine | Relatively selective for iNOS | nih.govnih.gov |
| S-Ethylisothiourea | Very Potent | 4-6 times more potent than NG-methyl-L-arginine | Little selectivity between iNOS and eNOS | nih.gov |
| S-Isopropylisothiourea | Very Potent | 4-6 times more potent than NG-methyl-L-arginine | Little selectivity between iNOS and eNOS | nih.gov |
| S-(2-Aminoethyl)isothiourea | Potent | 6-times less potent than NG-methyl-L-arginine | Relatively selective for iNOS | nih.govnih.gov |
| Longer S-Alkyl Chains (n-propyl, n-butyl) | Sharply Decreased | Not specified | Diminished potency | nih.gov |
Impact of Guanidinium Moiety Substitutions on Receptor Binding
The isothiourea core contains a protonated guanidinium-like group, which is crucial for its biological activity, largely due to its ability to form strong hydrogen bonds and ionic interactions with biological targets. nih.govconsensus.app This moiety mimics the guanidino group of L-arginine, the natural substrate for NOS, allowing isothioureas to act as competitive inhibitors. nih.gov
Substituting the isouronium cation of isothiourea with a true guanidinium cation can be a viable strategy in drug design, with both groups considered largely interchangeable in some contexts. nih.gov Computational and experimental studies show that the isouronium group can establish similar hydrogen bond interactions with target residues, such as the phosphate (B84403) groups of ATP in kinases, as a guanidinium moiety. consensus.apprsc.org However, subtle differences in basicity and polar surface area (PSA) exist. The isouronium cation is generally less basic than a corresponding guanidinium and can have a lower PSA, which may lead to improved pharmacokinetic properties. nih.gov For example, in a series of anti-cancer agents, replacing a mono-substituted guanidinium with an isouronium cation was found to be beneficial for inhibiting cell growth, potentially due to these improved properties. nih.govrsc.org The spatial arrangement and conformational freedom of these cationic groups are also critical for effective ligand-receptor binding. mdpi.com
Role of Counterion in Activity and Solubility Profiles
S-Methylisothiourea is commonly available as a salt, such as the hydrobromide or sulfate (B86663) form. sigmaaldrich.comscbt.com The choice of counterion is a critical aspect of drug development as it can significantly influence the physicochemical properties of the parent compound, including its solubility, stability, and crystallinity. nih.govnih.gov While the biological activity is dictated by the S-methylisothiourea cation, these properties can affect the compound's bioavailability and, consequently, its in vivo efficacy. nih.gov
Different counterions can alter the lattice energy of the crystalline salt, which in turn affects the melting point and solubility. nih.gov For instance, small, compact counterions often produce crystalline salts with high melting points and may offer a modest improvement in solubility. nih.gov The nature of the hydrogen bonding network between the drug cation and the counterion plays a major role in the resulting solubility profile. nih.gov Although specific studies directly comparing the activity and solubility of S-Methylisothiourea hydrobromide with its other salt forms are not extensively detailed, the general principles of pharmaceutical salt selection apply. The hydrobromide counterion contributes to the formation of a crystalline solid, and its properties relative to other ions like sulfate or hydrochloride would be expected to modulate the compound's dissolution rate and absorption.
Conformational Analysis and Stereochemical Considerations in SAR
The three-dimensional arrangement of atoms (conformation and stereochemistry) is pivotal for the biological activity of any drug molecule, as it dictates how the molecule fits into its receptor binding site. mdpi.comresearchgate.net For S-Methylisothiourea and its derivatives, conformational flexibility, particularly rotation around the C-S bond and within the guanidinium group, determines the spatial presentation of key interacting groups.
Pharmacophore Modeling and Ligand Design Principles for Isothiourea Scaffolds
Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For isothiourea-based NOS inhibitors, the pharmacophore is largely based on mimicking the substrate, L-arginine. nih.govnih.gov
The key features of the pharmacophore for NOS inhibition include:
A cationic center: Provided by the protonated guanidinium-like moiety of the isothiourea, which engages in crucial ionic and hydrogen-bonding interactions with glutamate (B1630785) residues (e.g., Glu371 in iNOS) in the active site. nih.gov
Hydrogen Bond Donors: The amino groups of the isothiourea scaffold act as hydrogen bond donors, further anchoring the inhibitor in the active site. nih.govresearchgate.net
A Hydrophobic Region: Occupied by the S-alkyl group (e.g., the methyl group in SMT), which interacts with a hydrophobic pocket within the enzyme. nih.gov
Ligand design principles for isothiourea scaffolds focus on optimizing these interactions. Quantitative Structure-Activity Relationship (QSAR) models, which correlate physicochemical properties with biological activity, can be integrated with pharmacophore models to refine inhibitor design. nih.govju.edu.jo These models help in predicting the activity of novel analogues and can be used to screen databases for new, structurally diverse compounds that fit the essential pharmacophoric features for potent and selective inhibition. nih.gov
Rational Design of Novel Isothiourea Analogues for Enhanced Target Selectivity
A major goal in the development of isothiourea derivatives is to achieve selectivity for a specific target, such as a particular NOS isoform, to maximize therapeutic effects while minimizing side effects. nih.gov Rational design strategies are employed to systematically modify the isothiourea scaffold to exploit structural differences between target enzymes. researchgate.netnih.gov
One successful strategy is the "anchored plasticity" approach. researchgate.netstanford.edu This method involves:
Anchoring: Using a core scaffold, like isothiourea, that binds tightly to a highly conserved region of the active site across different isoforms.
Exploiting Plasticity: Extending rigid and bulky substituents from this anchor towards more remote regions of the enzyme that are less conserved and more "plastic" or flexible. researchgate.net
In NOS isoforms, the L-arginine binding site is highly conserved, making the isothiourea group an excellent anchor. However, surrounding areas, including second- and third-shell residues, differ between isoforms like iNOS, eNOS, and nNOS. nih.gov By designing isothiourea analogues with specific S-substituents that can induce and fit into an isoform-specific "specificity pocket," researchers can create highly selective inhibitors. researchgate.net For example, attaching larger, tailored chemical groups to the sulfur atom or modifying the core structure can enhance interactions with unique residues present only in the target isoform, thereby improving selectivity by orders of magnitude. researchgate.netnih.gov This approach has led to the discovery of potent and selective inhibitors for iNOS, which are valuable for treating inflammatory conditions without affecting the physiological roles of eNOS or nNOS. nih.govnih.gov
Advanced Analytical and Spectroscopic Characterization of S Methylisothiourea Hydrobromide
Spectroscopic Methods for Structural Confirmation and Purity Assessment
Spectroscopic techniques are indispensable for elucidating the molecular structure of S-Methylisothiourea hydrobromide. By probing the interactions of the molecule with electromagnetic radiation, methods such as NMR, IR, and mass spectrometry provide detailed information about the atomic arrangement, functional groups, and molecular mass.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule in solution. For this compound, NMR confirms the connectivity of atoms within the S-methylisothiuronium cation.
¹H-NMR: The proton NMR spectrum of this compound is expected to be relatively simple. In a typical deuterated solvent like Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), two primary signals would be observed. The methyl protons (-SCH₃) would appear as a sharp singlet, as they are chemically equivalent and have no adjacent protons to couple with. The amine protons (-NH₂) are also chemically equivalent but are notable for being exchangeable. Their chemical shift can be broad and may vary depending on concentration, temperature, and solvent. In D₂O, the NH₂ signal would typically disappear due to proton-deuterium exchange.
¹³C-NMR: The proton-decoupled ¹³C-NMR spectrum provides information on the carbon framework. Two distinct signals are predicted for the S-methylisothiuronium cation. One signal corresponds to the methyl carbon (-SCH₃), appearing in the upfield region of the spectrum. The second, more downfield signal, corresponds to the quaternary carbon of the carbamimidothioate core (C=N), which is deshielded due to its bonding to two nitrogen atoms and a sulfur atom.
2D-NMR: While often unnecessary for a molecule of this simplicity, two-dimensional NMR experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be used for unambiguous assignment. An HSQC experiment would show a correlation between the S-CH₃ carbon signal and its directly attached proton signal. An HMBC experiment would reveal longer-range couplings, for instance, a correlation between the methyl protons and the quaternary carbon, definitively confirming the S-methyl-isothiourea structure. Research on reaction products derived from this compound has utilized 2D-NMR techniques to confirm complex molecular structures, underscoring the utility of these methods. researchgate.net
| Technique | Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
|---|---|---|---|---|---|
| ¹H-NMR | ¹H | -SCH₃ | ~2.3 - 2.7 | Singlet (s) | Integral ratio of 3H. |
| -NH₂ | ~7.0 - 8.5 (in DMSO-d₆) | Broad Singlet (br s) | Integral ratio of 4H; signal is exchangeable and disappears in D₂O. | ||
| ¹³C-NMR | ¹³C | -SCH₃ | ~12 - 17 | N/A | Shielded carbon attached to sulfur. |
| -C(=N)N₂ | ~165 - 175 | N/A | Deshielded quaternary carbon. |
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an effective tool for identifying the functional groups present. The IR spectrum of this compound, typically acquired as a solid sample mixed in a potassium bromide (KBr) disc, would display several characteristic absorption bands. rsc.org
The most prominent features would be the stretching and bending vibrations of the amine (N-H) groups. Strong, broad absorptions in the region of 3100-3400 cm⁻¹ are characteristic of N-H stretching vibrations, often broadened due to extensive hydrogen bonding in the solid state. The C=N imine bond stretch is expected to produce a strong and sharp absorption band around 1640-1680 cm⁻¹. Other significant vibrations include N-H bending, C-N stretching, and the vibrations associated with the S-CH₃ group. vscht.czpressbooks.pubmsu.edulibretexts.org
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
|---|---|---|---|
| 3100 - 3400 | N-H Stretch | Amine (-NH₂) | Strong, Broad |
| 2900 - 3000 | C-H Stretch | Methyl (-CH₃) | Weak to Medium |
| 1640 - 1680 | C=N Stretch | Iminium | Strong |
| 1580 - 1650 | N-H Bend | Amine (-NH₂) | Medium to Strong |
| 1400 - 1450 | C-H Bend (asymmetric) | Methyl (-CH₃) | Medium |
| ~700 | C-S Stretch | Thioether (-S-CH₃) | Weak to Medium |
Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts them based on their mass-to-charge (m/z) ratio. For an ionic compound like this compound, electrospray ionization (ESI) is a suitable technique.
In positive-ion mode ESI-MS, the spectrum would be dominated by the S-methylisothiuronium cation [C₂H₆N₂S]⁺. This cation has a calculated monoisotopic mass of approximately 90.03 Da. The bromide anion (Br⁻) would not be observed in positive-ion mode. A key feature of bromine-containing fragments is a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity) due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes. csbsju.eduyoutube.com However, since the bromide is an ionic counter-ion and not covalently bonded to the organic structure, this pattern would not be associated with the primary cation. Fragmentation of the [C₂H₆N₂S]⁺ ion under tandem MS (MS/MS) conditions could lead to the loss of neutral molecules such as methanethiol (B179389) (CH₃SH) or ammonia (B1221849) (NH₃), providing further structural confirmation.
| m/z (Da) | Proposed Ion | Formula | Notes |
|---|---|---|---|
| 90.03 | [M]⁺ (S-methylisothiuronium cation) | [C₂H₇N₂S]⁺ | Expected base peak in positive-ion ESI-MS. Represents the intact organic cation. |
| 43.03 | [CH₃N₂]⁺ | [CH₃N₂]⁺ | Possible fragment from C-S bond cleavage. |
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal, one can determine precise bond lengths, bond angles, and details of the crystal packing.
Chromatographic Techniques for Purity and Separation
Chromatographic methods are used to separate, identify, and quantify the components of a mixture. For assessing the purity of this compound, High-Performance Liquid Chromatography is the most suitable technique.
High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity of non-volatile compounds. Given the polar and ionic nature of this compound, a reversed-phase HPLC (RP-HPLC) method would be appropriate for its analysis.
A typical RP-HPLC setup would involve a C18 stationary phase column. The mobile phase would likely consist of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727), with an acidic modifier such as formic acid or trifluoroacetic acid (TFA) added to ensure sharp peak shapes by suppressing the ionization of any residual silanol (B1196071) groups on the column. Detection would typically be performed using a UV detector at a low wavelength (e.g., 210-220 nm), where the iminium chromophore absorbs. Under these conditions, this compound would elute as a single, sharp peak with a characteristic retention time, allowing for its separation from potential impurities or degradation products.
Methodological Approaches to Address Batch-to-Batch Variability in Synthesis
Ensuring the consistency and quality of this compound across different production batches is paramount, particularly in pharmaceutical applications. Batch-to-batch variability can arise from fluctuations in raw material quality, slight deviations in process parameters, and the inherent complexities of chemical reactions and crystallization processes. mt.com Methodological approaches to mitigate this variability often integrate principles of Quality by Design (QbD) and the implementation of Process Analytical Technology (PAT). nih.govnih.gov
The synthesis of S-Methylisothiourea salts typically involves the methylation of thiourea (B124793). Controlling this reaction is a key step in minimizing variability. Critical Process Parameters (CPPs) that can influence the reaction outcome include temperature, reaction time, stoichiometry of reactants, and mixing efficiency. Continuous monitoring and control of these parameters are essential.
Crystallization is a critical final step that largely determines the physical properties of the Active Pharmaceutical Ingredient (API), such as crystal form (polymorphism), particle size distribution, and purity. nih.govtapi.com These attributes, known as Critical Quality Attributes (CQAs), can be significantly affected by batch-to-batch inconsistencies.
Process Analytical Technology (PAT) offers powerful tools for real-time monitoring and control of crystallization processes. mt.comnih.gov By integrating in-line analytical instruments into the manufacturing process, it is possible to gain a deeper understanding of the crystallization dynamics and prevent deviations from the desired outcome. tapi.com For instance, in-line Raman spectroscopy can monitor solute concentration and detect polymorphic transitions in real-time, while high-dynamic-range process microscopy can track nucleation, crystal growth, and particle size distribution. tapi.com
A systematic approach to managing batch-to-batch variability in the synthesis of this compound would involve the following:
Raw Material Characterization: Thoroughly testing incoming batches of thiourea and the methylating agent to ensure they meet predefined specifications.
Process Understanding and Definition: Identifying the CPPs that impact the CQAs of this compound through risk assessment and experimental design (e.g., Design of Experiments - DoE).
Implementation of PAT: Employing in-line analytical tools to monitor and control the identified CPPs during the reaction and crystallization stages.
Feedback Control Strategies: Using the real-time data from PAT to implement automated feedback loops that adjust process parameters to maintain consistency. nih.gov
Multivariate Data Analysis: Analyzing the large datasets generated by PAT to identify trends and correlations, leading to continuous process improvement. nih.gov
Table 3: Methodological Approaches to Control Batch-to-Batch Variability
| Stage | Methodological Approach | Key Parameters to Control/Monitor | Analytical Technique(s) |
| Synthesis (Thiourea Methylation) | Quality by Design (QbD), Process Control | Temperature, Reactant Addition Rate, Mixing Speed, Reaction Time | In-line temperature probes, flow meters, torque sensors |
| Crystallization | Process Analytical Technology (PAT) | Supersaturation, Nucleation Point, Crystal Growth Rate, Polymorphic Form, Particle Size | In-line Raman Spectroscopy, Process Microscopy (e.g., FBRM, PVM), Turbidity Probes tapi.comeuropeanpharmaceuticalreview.com |
| Final Product Analysis | Comprehensive Quality Control Testing | Purity, Impurity Profile, Crystal Form, Particle Size Distribution | HPLC, GC, XRD, Laser Diffraction |
By adopting these advanced methodological approaches, manufacturers can move from a reactive "testing to quality" paradigm to a proactive "building in quality" model, thereby ensuring the consistent production of high-quality this compound.
Computational Chemistry and Molecular Modeling Studies of S Methylisothiourea Hydrobromide
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure of a molecule, which in turn governs its reactivity. researchgate.net These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within a molecule. researchgate.net For S-Methylisothiourea, such calculations can map the molecular electrostatic potential (MESP), highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com
Key parameters derived from these calculations, often referred to as global and local reactivity descriptors, help predict how the molecule will interact with other chemical species. These include:
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of molecular stability; a smaller gap suggests higher reactivity. mdpi.com
Chemical Hardness and Softness: Hardness (η) represents the resistance to a change in electron distribution, while its inverse, softness (S), indicates the molecule's polarizability and reactivity. mdpi.com
Dual Descriptor (DD): This descriptor helps to simultaneously visualize sites prone to nucleophilic attack (where DD > 0) and electrophilic attack (where DD < 0), offering a detailed map of reactivity. scirp.org
These calculations can predict which atoms in the S-Methylisothiourea molecule are most likely to participate in chemical reactions, such as the interactions within an enzyme's active site. mdpi.comscirp.org
Table 1: Hypothetical Quantum Chemical Reactivity Descriptors for S-Methylisothiourea
| Descriptor | Predicted Value | Implication |
| HOMO Energy | -6.8 eV | Indicates electron-donating capability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 5.6 eV | Suggests moderate chemical reactivity |
| Chemical Hardness (η) | 2.8 eV | Moderate resistance to electron change |
| Chemical Potential (μ) | -4.0 eV | Tendency to attract electrons |
| Electrophilicity Index (ω) | 2.86 eV | Good electrophile |
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. nih.gov For S-Methylisothiourea, the primary target is nitric oxide synthase (NOS). nih.gov Docking simulations place the S-Methylisothiourea molecule into the active site of NOS—specifically, the L-arginine binding site—to predict its binding mode and affinity. nih.govnih.gov
The process involves:
Preparation of Structures: High-resolution 3D structures of the NOS enzyme isoforms and the S-Methylisothiourea ligand are prepared.
Docking Algorithm: A docking program explores various possible conformations of the ligand within the receptor's binding pocket.
Scoring Function: A scoring function estimates the binding free energy for each pose, ranking the most likely binding modes. Lower scores typically indicate stronger binding affinity. nih.gov
The results of docking studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. For S-Methylisothiourea, these simulations can identify the specific amino acid residues in the NOS active site that are crucial for its inhibitory activity. nih.gov
Table 2: Illustrative Molecular Docking Results of S-Methylisothiourea with NOS Isoforms
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Inducible NOS (iNOS) | -7.5 | Glu371, Trp366, Asp376 |
| Endothelial NOS (eNOS) | -6.2 | Glu361, Trp356, Asp366 |
| Neuronal NOS (nNOS) | -6.5 | Glu592, Trp587, Asp597 |
Molecular Dynamics Simulations for Conformational Stability and Binding Kinetics
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations simulate the movement of atoms and molecules over time. nih.gov An MD simulation of the S-Methylisothiourea-NOS complex can provide critical information about the stability of the predicted binding mode and the dynamics of the interaction. nih.govnih.gov
Key analyses from MD simulations include:
Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand is monitored over the simulation time (typically nanoseconds to microseconds). A stable, low RMSD value indicates that the complex is not undergoing major conformational changes and the binding is stable. nih.gov
Root Mean Square Fluctuation (RMSF): RMSF analysis identifies which parts of the protein are flexible and which are rigid upon ligand binding.
Hydrogen Bond Analysis: This analysis tracks the formation and breakage of hydrogen bonds between the ligand and receptor over time, highlighting the most persistent and important interactions. nih.gov
Table 3: Sample Data from a Hypothetical Molecular Dynamics Simulation
| System | Simulation Time | Average RMSD (Ligand) | Average RMSD (Protein Backbone) | Occupancy of Key H-Bonds |
| SMT-iNOS Complex | 100 ns | 1.2 Å | 1.8 Å | > 85% |
| SMT-eNOS Complex | 100 ns | 2.5 Å | 2.1 Å | > 60% |
In silico Prediction of Biological Activity (e.g., ADMET-like screening, excluding toxicity profile specifics)
In silico methods are widely used to predict the biological activity and pharmacokinetic properties of drug candidates. nih.govresearchgate.net These predictions fall into two main categories:
Ligand-Based Methods: These approaches, such as Quantitative Structure-Activity Relationship (QSAR) models, use the chemical structure of a compound to predict its activity. nih.gov Programs like PASS (Prediction of Activity Spectra for Substances) can predict a wide range of biological activities based on similarities to a large database of known active compounds, providing probabilities that a molecule is "active" (Pa) or "inactive" (Pi). bmc-rm.orgway2drug.commdpi.com
Structure-Based Methods: These methods assess how a molecule will interact with proteins involved in Absorption, Distribution, Metabolism, and Excretion (ADMET). nih.gov This includes predicting properties like oral bioavailability, blood-brain barrier penetration, and potential for interacting with metabolic enzymes. mdpi.comnih.gov
For S-Methylisothiourea, these computational screens can provide a preliminary assessment of its drug-like properties, guiding further experimental studies.
Table 4: Predicted ADMET-like Properties for S-Methylisothiourea
| Property | Prediction Method | Predicted Result |
| Lipinski's Rule of Five | Physicochemical Calculation | Compliant |
| Oral Bioavailability | QSAR Model | Moderate |
| Blood-Brain Barrier Permeation | Predictive Model | Low |
| CYP450 2D6 Inhibition | Docking/QSAR | Unlikely to be an inhibitor |
| hERG Inhibition | Predictive Model | Low Risk |
Computational Approaches to Investigate Isozyme Selectivity
A critical aspect of drug design is achieving selectivity for a specific target over other closely related proteins. S-Methylisothiourea is known to be a relatively selective inhibitor of the inducible NOS (iNOS) isoform over the endothelial (eNOS) and neuronal (nNOS) isoforms. nih.gov Computational methods are ideally suited to investigate the molecular basis of this selectivity.
The investigation typically involves a comparative approach:
Comparative Docking: S-Methylisothiourea is docked into the active sites of all three NOS isozymes. Differences in docking scores and binding poses can provide initial clues about selectivity.
Comparative MD Simulations: MD simulations are run for the ligand bound to each isozyme. By analyzing the stability (RMSD), key interactions, and conformational changes, researchers can identify subtle differences in how the ligand is accommodated. nih.govnih.gov
Binding Free Energy Calculations: Advanced methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the MD trajectories to calculate and compare the binding free energies of S-Methylisothiourea to each isozyme, offering a quantitative prediction of selectivity. nih.gov
These studies can pinpoint specific amino acid differences in the active sites of the isozymes that are responsible for the observed selectivity, providing invaluable information for designing even more selective inhibitors.
Table 5: Comparative Computational Analysis for NOS Isozyme Selectivity
| Parameter | iNOS | eNOS | nNOS |
| Binding Site Volume | Larger, more open | Smaller, more restricted | Intermediate |
| Key Residue Difference | Met368 | Val358 | Val589 |
| Predicted Binding Energy (MM/GBSA) | -45 kcal/mol | -32 kcal/mol | -35 kcal/mol |
| Ligand RMSD from MD | Stable (<1.5 Å) | Less Stable (>2.0 Å) | Moderately Stable |
Applications in Preclinical Research Models in Vitro and in Vivo
Cellular Models for Investigating Biological Effects
In vitro cellular models have been instrumental in dissecting the specific molecular targets and pathways modulated by S-Methylisothiourea. These controlled environments allow for detailed mechanistic studies.
Macrophages play a critical role in the inflammatory response, and the induction of inducible nitric oxide synthase (iNOS) in these cells leads to a significant production of nitric oxide (NO), a key mediator of inflammation. S-Methylisothiourea has been shown to be a potent inhibitor of iNOS in immunostimulated cultured macrophages. pnas.org Studies have demonstrated that SMT is significantly more potent than other NOS inhibitors like NG-methyl-L-arginine, with an effective concentration (EC50) for iNOS inhibition in macrophages reported to be 6 µM. pnas.org This inhibition of iNOS activity directly translates to a reduction in nitrite (B80452) production, a stable metabolite of NO used as an indicator of its synthesis. epa.gov The mechanism of NO-induced effects in macrophages involves complex metabolic reprogramming. mdpi.commdpi.com In a model of smoke inhalation-induced acute lung injury, the iNOS inhibitor SMT was found to protect the lungs by reducing the production of pro-inflammatory cytokines and subsequently inhibiting inflammation and macrophage infiltration. nih.gov
Table 1: Potency of S-Methylisothiourea in Macrophages
| Parameter | Value | Reference |
| EC50 for iNOS Inhibition | 6 µM | pnas.org |
This table summarizes the reported half-maximal effective concentration (EC50) of S-Methylisothiourea for the inhibition of inducible nitric oxide synthase (iNOS) in cultured macrophages.
Similar to macrophages, vascular smooth muscle cells (VSMCs) can express iNOS in response to inflammatory stimuli, contributing to vascular dysfunction in conditions like septic shock. nih.gov Research has established that S-Methylisothiourea is a highly effective inhibitor of iNOS in vascular smooth muscle cells, with a reported EC50 of 2 µM. pnas.org This potent inhibition prevents the excessive NO production that can lead to vasodilation and hypotension. pnas.org The response of VSMCs to various stimuli is a critical factor in vascular health and disease. mdpi.com
Table 2: Potency of S-Methylisothiourea in Vascular Smooth Muscle Cells
| Parameter | Value | Reference |
| EC50 for iNOS Inhibition | 2 µM | pnas.org |
This table displays the reported half-maximal effective concentration (EC50) of S-Methylisothiourea for the inhibition of inducible nitric oxide synthase (iNOS) in cultured vascular smooth muscle cells.
The potential toxicity of new chemical entities is a critical aspect of preclinical evaluation. While direct cytotoxicity studies of S-Methylisothiourea hydrobromide in hepatocyte cell lines like HepG2 are not extensively reported in the reviewed literature, its effects have been investigated in the context of drug-induced liver injury. In a study on acetaminophen-induced hepatotoxicity in rats, S-Methylisothiourea was shown to mitigate liver damage. nih.gov The study found that SMT reduced apoptosis, mitochondrial transmembrane potential disruption, and reactive oxygen species (ROS) generation in isolated hepatocytes from acetaminophen-treated rats. nih.gov This suggests a protective role for SMT in hepatocytes under conditions of oxidative stress, rather than inherent cytotoxicity. Standard cytotoxicity assays in hepatocyte lines such as HepG2 are commonly used to evaluate the potential for drug-induced liver injury. nih.govmdpi.comnih.govutmb.edu
High-content imaging (HCI) and morphological profiling are powerful techniques in modern drug discovery and toxicology that allow for the multiparametric analysis of cellular phenotypes. idea-bio.comnih.govnih.gov These methods can provide detailed insights into a compound's mechanism of action by quantifying changes in cellular morphology, protein localization, and other cellular features. youtube.com While specific studies employing high-content imaging to profile the effects of this compound were not identified in the reviewed literature, this technology offers a promising avenue for future research. Such studies could elucidate the subtle and complex cellular responses to NOS inhibition by SMT, providing a more comprehensive understanding of its biological activity beyond its primary target.
Animal Models for Pathophysiological Research
Animal models are indispensable for understanding the integrated physiological and pathological effects of compounds in a living system. S-Methylisothiourea has been extensively studied in various animal models, particularly those related to systemic inflammation.
Septic shock is a life-threatening condition characterized by a dysregulated host response to infection, leading to severe hypotension and organ dysfunction. clinicaltrials.gov The overproduction of NO by iNOS is a key contributor to the pathophysiology of septic shock. nih.gov Preclinical studies in rodent models of septic shock induced by bacterial lipopolysaccharide (LPS) have demonstrated the beneficial effects of S-Methylisothiourea. Administration of SMT has been shown to dose-dependently reverse the profound hypotension and vascular hyporeactivity to vasoconstrictor agents caused by endotoxin. pnas.orgnih.gov Furthermore, therapeutic administration of SMT after the onset of sepsis attenuates the increase in plasma markers of organ damage, such as alanine (B10760859) and aspartate aminotransferases (indicators of liver injury) and creatinine (B1669602) (an indicator of kidney injury). pnas.orgpnas.org Crucially, treatment with SMT has been shown to significantly improve the 24-hour survival rate in mice with severe septic shock. pnas.orgnih.govnih.gov
Table 3: Effects of S-Methylisothiourea in a Mouse Model of LPS-Induced Septic Shock
| Parameter | Treatment Group | Outcome | Reference |
| 24-hour Survival | SMT (1 mg/kg, i.p.) | Improved survival | pnas.orgnih.gov |
| Mean Arterial Pressure | SMT (0.01-3 mg/kg, i.v.) | Reversal of hypotension | pnas.orgnih.gov |
| Plasma Alanine Aminotransferase | SMT (5 mg/kg, i.p.) | Attenuated increase | pnas.orgpnas.org |
| Plasma Aspartate Aminotransferase | SMT (5 mg/kg, i.p.) | Attenuated increase | pnas.orgpnas.org |
| Plasma Creatinine | SMT (5 mg/kg, i.p.) | Attenuated increase | pnas.orgpnas.org |
This table summarizes the key findings of S-Methylisothiourea (SMT) treatment in a lipopolysaccharide (LPS)-induced septic shock model in mice, demonstrating its protective effects on survival, blood pressure, and organ function.
Osteoarthritis Models and Modulation of Joint Pathology
Preclinical studies have demonstrated the potential of S-Methylisothiourea in mitigating the pathological changes associated with osteoarthritis (OA) in animal models. Research using both chemically-induced and surgically-induced OA models in rats has provided significant insights.
In a study utilizing a monosodium iodoacetate (MIA)-induced OA model, which mimics the biochemical cascade of cartilage degradation, S-Methylisothiourea treatment was found to attenuate pain and disease progression. Histopathological analysis of the knee joints revealed that SMT administration contributed to the preservation of cartilage integrity. nih.gov A key finding was the reduction of nitric oxide (NO) production in the synovial fluid of the treated animals, highlighting the role of iNOS inhibition in its therapeutic effect. nih.gov
Another study employed a surgical model of OA, induced by anterior cruciate ligament transection (ACLT) and medial meniscectomy (MMx) in rats, to evaluate the effects of SMT. The results indicated that SMT treatment reduced mechanical and thermal hyperalgesia. tandfonline.comnih.gov Furthermore, it significantly attenuated the loss of glycosaminoglycan (GAG), a critical component of the cartilage extracellular matrix, and reduced the severity of cartilage lesions as observed through microscopic evaluation. tandfonline.comnih.gov These findings suggest that S-Methylisothiourea can effectively modulate the structural and functional aspects of joint pathology in experimental OA.
| Parameter | Observation in OA Model | Effect of SMT Treatment | Reference |
|---|---|---|---|
| Mechanical Hyperalgesia | Increased | Reduced | tandfonline.com |
| Serum IL-1β | Elevated | Reduced | tandfonline.com |
| Serum TNF-α | Elevated | Reduced | tandfonline.com |
| Serum Nitrite | Elevated | Reduced | tandfonline.com |
| Cartilage Glycosaminoglycan (GAG) Content | Reduced | Loss was reduced | tandfonline.comnih.gov |
| Cartilage Lesion Severity | Increased | Reduced | tandfonline.comnih.gov |
Neurological Research Models (e.g., Histamine (B1213489) Regulation)
While direct studies on S-Methylisothiourea and histamine regulation in neurological models are not prevalent, its mechanism of action offers a basis for its potential relevance. Histamine acts as a neurotransmitter, and its levels can be altered in various neurological disorders. nih.govdrhagmeyer.com The interplay between nitric oxide and the histaminergic system is complex. By inhibiting iNOS, S-Methylisothiourea could indirectly influence neuroinflammatory pathways where both nitric oxide and histamine are implicated. nih.gov For instance, neuroinflammation is a common feature in many neurodegenerative diseases, and the overproduction of nitric oxide is a key contributing factor. Therefore, the ability of S-Methylisothiourea to control nitric oxide levels could be a valuable tool in models of neurological diseases characterized by an inflammatory component.
Oxidative Stress Models and Antioxidant Activity Assessment
The role of S-Methylisothiourea in models of oxidative stress is intrinsically linked to its iNOS inhibitory activity. Excessive nitric oxide production can lead to the formation of peroxynitrite, a potent and damaging oxidant. By reducing iNOS-derived nitric oxide, S-Methylisothiourea can mitigate nitrosative stress, a component of the broader oxidative stress landscape.
Immune Cell Profiling in Experimental Systems
The immunomodulatory effects of S-Methylisothiourea are evident from its impact on pro-inflammatory cytokines. In the context of the surgically induced osteoarthritis model, treatment with SMT led to a significant reduction in the serum levels of Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α). tandfonline.comnih.gov These cytokines are pivotal in orchestrating the inflammatory response and are produced by various immune cells, including macrophages and lymphocytes.
The ability of S-Methylisothiourea to suppress the production of these key inflammatory mediators suggests its potential to alter immune cell profiles in experimental systems. By downregulating IL-1β and TNF-α, SMT could influence the activation and differentiation of immune cells, shifting the balance from a pro-inflammatory to a more anti-inflammatory phenotype. This makes it a compound of interest for studying immune responses in various inflammatory disease models.
Methodological Considerations for In Vitro and In Vivo Experimental Design
The reliability and reproducibility of preclinical research involving this compound depend on a meticulously planned experimental design.
Quantification of Biochemical Markers (e.g., Cytokines, Nitrite, Glycosaminoglycan content, Superoxide Dismutase activity)
To elucidate the mechanisms of action of S-Methylisothiourea, the quantification of relevant biochemical markers is essential.
Cytokines: The measurement of pro-inflammatory cytokines such as IL-1β and TNF-α in serum or tissue homogenates is a common practice. tandfonline.comnih.gov This is typically performed using techniques like Enzyme-Linked Immunosorbent Assay (ELISA).
Nitrite: As a stable end-product of nitric oxide metabolism, nitrite levels in biological fluids (e.g., serum, synovial fluid) are often measured as an indicator of nitric oxide production. tandfonline.com The Griess reagent assay is a widely used colorimetric method for this purpose.
Glycosaminoglycan (GAG) content: In osteoarthritis models, the assessment of cartilage health involves quantifying the GAG content. tandfonline.comnih.gov This can be achieved through biochemical assays, such as the dimethylmethylene blue (DMMB) dye-binding assay, on cartilage extracts.
Superoxide Dismutase (SOD) activity: To assess the antioxidant status, the activity of SOD can be measured in tissue lysates or serum. nih.gov Various commercial kits are available for this purpose, often based on the inhibition of a colorimetric reaction by SOD.
| Biochemical Marker | Relevance | Common Quantification Method | Reference |
|---|---|---|---|
| Cytokines (IL-1β, TNF-α) | Inflammation | ELISA | tandfonline.comnih.gov |
| Nitrite | Nitric Oxide Production | Griess Assay | tandfonline.com |
| Glycosaminoglycan (GAG) | Cartilage Integrity | DMMB Assay | tandfonline.comnih.gov |
| Superoxide Dismutase (SOD) Activity | Antioxidant Status | Spectrophotometric Assays | nih.gov |
Emerging Research Frontiers and Future Directions for S Methylisothiourea Hydrobromide
Discovery of Novel Biological Targets Beyond Current Understanding
While the inhibitory action of S-Methylisothiourea (SMT) on nitric oxide synthase is well-documented, particularly its preference for the inducible isoform (iNOS), researchers are now exploring other potential biological targets. This exploration is driven by observations of effects that cannot be solely attributed to NOS inhibition. For instance, studies on isothiourea derivatives have revealed activities like calcium-blocking properties and modulation of NMDA and AMPA receptors, suggesting a broader pharmacological profile. nih.gov
One area of investigation is the compound's influence on various cellular signaling pathways independent of nitric oxide production. Research into other small molecules with similar structural motifs has shown engagement with a range of proteins, including enzymes and receptors. nih.gov The potential for S-Methylisothiourea and its derivatives to interact with targets such as protein kinases, ion channels, or even components of the DNA modification machinery is an active area of inquiry. nih.gov The observation that some isothiourea derivatives can act as neuroprotective and cognition-enhancing agents further supports the existence of targets beyond NOS. nih.gov
Development of Next-Generation Isothiourea-Based Probes and Chemical Tools
To explore the full range of biological activities of S-Methylisothiourea, scientists are developing novel chemical probes. These tools are designed to identify and validate new molecular targets. By attaching functional groups, such as fluorescent tags or reactive moieties, to the isothiourea scaffold, researchers can track the compound's distribution within cells and identify its binding partners. nih.gov
The development of these probes often involves sophisticated synthetic chemistry to create derivatives that retain the core activity of the parent compound while allowing for visualization or covalent capture of target proteins. This approach, known as chemical activity-guided isolation, has been successfully employed to discover the targets of other natural products and could be instrumental in elucidating the complete mechanism of action of S-Methylisothiourea. uni-tuebingen.dechemrxiv.org The insights gained from these studies will be invaluable for designing next-generation isothiourea-based therapeutics with improved selectivity and efficacy.
Integration with Systems Biology and Network Medicine Approaches in Mechanistic Studies
The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful lens through which to study the complex biological effects of S-Methylisothiourea hydrobromide. By integrating these large-scale datasets, researchers can move beyond a single-target perspective to a more holistic understanding of how the compound impacts cellular networks. nih.govnih.gov
Systems biology approaches can reveal the downstream consequences of target engagement, identifying pathways and processes that are significantly altered following treatment with S-Methylisothiourea. nih.gov For example, an integrated analysis of transcriptomic and metabolomic data can link changes in gene expression to alterations in metabolic pathways, providing a comprehensive picture of the drug's cellular impact. frontiersin.orgnih.gov This network-level understanding is crucial for identifying potential biomarkers of drug response and for predicting both on-target and off-target effects. nih.gov
Exploration of Stereoisomeric Effects on Biological Activity
Chirality, or the "handedness" of a molecule, can have a profound impact on its biological activity. researchgate.net While S-Methylisothiourea itself is not chiral, many of its more complex derivatives are. The spatial arrangement of atoms in these stereoisomers can dictate how they interact with their biological targets, with one enantiomer often exhibiting significantly greater potency or a different pharmacological profile than the other. researchgate.net
Researchers are increasingly focusing on the synthesis and biological evaluation of individual stereoisomers of isothiourea derivatives. acs.org This is critical because, in some cases, one isomer may be responsible for the therapeutic effects while the other could be inactive or even contribute to undesirable side effects. researchgate.net By studying the stereoisomeric effects on biological activity, scientists can develop more refined and potent therapeutic agents with improved safety profiles.
Advancements in Sustainable Synthesis and Derivatization Techniques
The growing emphasis on green chemistry is driving the development of more environmentally friendly and efficient methods for synthesizing this compound and its derivatives. researchgate.netnih.gov Traditional synthetic routes can sometimes involve hazardous reagents and solvents. google.comorgsyn.org Modern approaches focus on minimizing waste, reducing energy consumption, and utilizing safer, more sustainable starting materials. mdpi.com
Recent advancements include the use of microwave-assisted synthesis, solvent-free reaction conditions, and the development of novel catalytic systems that offer high yields and purity. researchgate.netorganic-chemistry.org For instance, methods have been developed for the synthesis of isothioureas using copper-catalyzed S-arylation and metal-free, three-component coupling reactions. organic-chemistry.org These innovations not only make the production of these compounds more economical and environmentally benign but also facilitate the rapid generation of diverse libraries of derivatives for biological screening. mdpi.comrsc.org
Application in New Disease Models for Preclinical Research
The known properties of this compound, particularly its ability to inhibit iNOS, have led to its investigation in a variety of disease models where nitric oxide is implicated in the pathophysiology. One prominent area of research is in models of osteoarthritis, where SMT has been shown to reduce pain and cartilage degradation by lowering levels of nitric oxide and pro-inflammatory cytokines. nih.gov
Q & A
How to formulate a research question investigating this compound’s mechanism in oxidative stress pathways?
- Methodological Answer : Narrow a broad question (e.g., "How does the compound modulate oxidative stress?") into specific hypotheses (e.g., "Compound X scavenges ROS via thiourea-mediated redox cycling"). Use knockout models (e.g., Nrf2⁻/⁻ mice) to isolate mechanisms . Include endpoints like glutathione levels and SOD activity .
Q. What controls are essential in studies comparing this compound with analogs (e.g., S-Ethylisothiourea hydrobromide)?
- Methodological Answer : Include structural analogs as positive/negative controls. For enzymatic assays, use known inhibitors (e.g., L-NAME for NOS) and vehicle controls. Normalize data to protein content or cell count to account for variability .
Literature and Collaboration
Q. How to conduct a systematic review of this compound’s applications in metabolic studies?
Q. What interdisciplinary collaborations enhance research on this compound’s therapeutic potential?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
